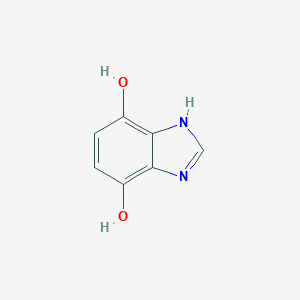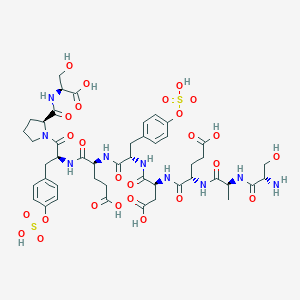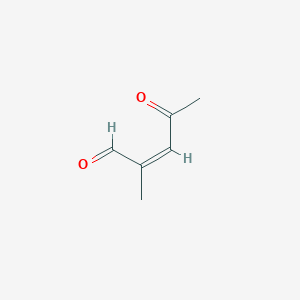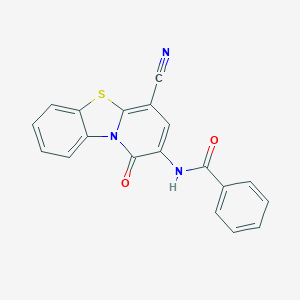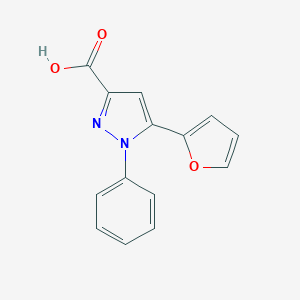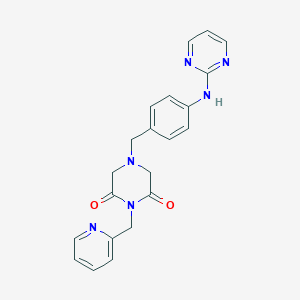
2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)-, also known as PDPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of the benzodiazepine receptor antagonist flumazenil and has been shown to have a high affinity for the GABA(A) receptor.
Aplicaciones Científicas De Investigación
2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its use as a GABA(A) receptor antagonist. 2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- has been shown to have a high affinity for the GABA(A) receptor and has been used to study the role of this receptor in various physiological and pathological conditions.
Mecanismo De Acción
2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- acts as a competitive antagonist at the GABA(A) receptor. It binds to the receptor and prevents the binding of GABA, which is the primary inhibitory neurotransmitter in the central nervous system. This results in a decrease in the inhibitory tone of the nervous system and an increase in neuronal excitability.
Efectos Bioquímicos Y Fisiológicos
2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum and to decrease the release of serotonin in the hippocampus. It has also been shown to have anxiolytic and anticonvulsant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- is its high affinity for the GABA(A) receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the main limitations of 2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on 2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)-. One area of research is the development of new derivatives of 2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- with improved solubility and pharmacokinetic properties. Another area of research is the use of 2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- in the study of neurological and psychiatric disorders such as anxiety, depression, and epilepsy. Finally, 2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- may have potential applications in the development of new drugs for the treatment of these disorders.
Métodos De Síntesis
The synthesis of 2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- involves the reaction of 2,6-piperazinedione with 2-pyridylmethylamine and 4-(2-chloroethyl)phenylamine. The reaction is carried out in the presence of a base and a solvent such as dimethylformamide or dimethylacetamide. The resulting product is then purified using column chromatography.
Propiedades
Número CAS |
102233-14-7 |
|---|---|
Nombre del producto |
2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- |
Fórmula molecular |
C21H20N6O2 |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
1-(pyridin-2-ylmethyl)-4-[[4-(pyrimidin-2-ylamino)phenyl]methyl]piperazine-2,6-dione |
InChI |
InChI=1S/C21H20N6O2/c28-19-14-26(15-20(29)27(19)13-18-4-1-2-9-22-18)12-16-5-7-17(8-6-16)25-21-23-10-3-11-24-21/h1-11H,12-15H2,(H,23,24,25) |
Clave InChI |
INHMRSKZMDRVQU-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=O)CN1CC2=CC=C(C=C2)NC3=NC=CC=N3)CC4=CC=CC=N4 |
SMILES canónico |
C1C(=O)N(C(=O)CN1CC2=CC=C(C=C2)NC3=NC=CC=N3)CC4=CC=CC=N4 |
Otros números CAS |
102233-14-7 |
Sinónimos |
1-(2-Pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)-2,6-piperazinedio ne |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B11003.png)
![Ethyl 2-[(anilinocarbothioyl)amino]acetate](/img/structure/B11006.png)
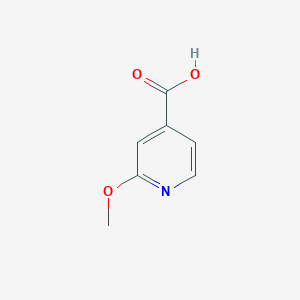

![4-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11010.png)
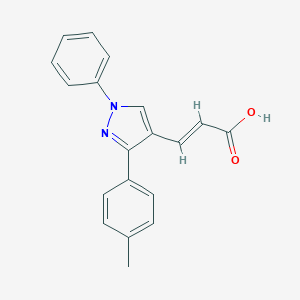

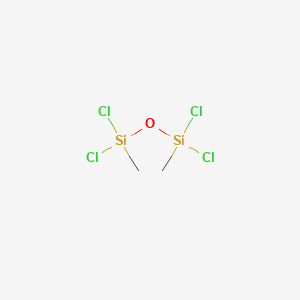
![N-[(S)-[(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethyl](Hydroxy)phosphoryl]-L-Leucyl-L-Alanine](/img/structure/B11017.png)
